molecular formula C16H18BrNO3 B1379756 (1,3-Benzodioxol-5-ylmethyl)(3-methoxybenzyl)amine hydrobromide CAS No. 1609401-40-2

(1,3-Benzodioxol-5-ylmethyl)(3-methoxybenzyl)amine hydrobromide

Cat. No.: B1379756
CAS No.: 1609401-40-2
M. Wt: 352.22 g/mol
InChI Key: GLRSAZMLAZXXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3-Benzodioxol-5-ylmethyl)(3-methoxybenzyl)amine hydrobromide is a chemical compound with the molecular formula C16H17NO3·HBr. It is known for its diverse applications in scientific research, particularly in the fields of drug discovery, biotechnology, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Benzodioxol-5-ylmethyl)(3-methoxybenzyl)amine hydrobromide typically involves the reaction of 1,3-benzodioxole-5-methanamine with 3-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting amine is then treated with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzodioxol-5-ylmethyl)(3-methoxybenzyl)amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1,3-Benzodioxol-5-ylmethyl)(3-methoxybenzyl)amine hydrobromide is utilized in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(3-methoxybenzyl)amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-Benzodioxol-5-ylmethyl)(3-methoxybenzyl)amine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)methanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3.BrH/c1-18-14-4-2-3-12(7-14)9-17-10-13-5-6-15-16(8-13)20-11-19-15;/h2-8,17H,9-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRSAZMLAZXXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCC2=CC3=C(C=C2)OCO3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609401-40-2
Record name 1,3-Benzodioxole-5-methanamine, N-[(3-methoxyphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609401-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,3-Benzodioxol-5-ylmethyl)(3-methoxybenzyl)amine hydrobromide
Reactant of Route 2
Reactant of Route 2
(1,3-Benzodioxol-5-ylmethyl)(3-methoxybenzyl)amine hydrobromide
Reactant of Route 3
Reactant of Route 3
(1,3-Benzodioxol-5-ylmethyl)(3-methoxybenzyl)amine hydrobromide
Reactant of Route 4
Reactant of Route 4
(1,3-Benzodioxol-5-ylmethyl)(3-methoxybenzyl)amine hydrobromide
Reactant of Route 5
Reactant of Route 5
(1,3-Benzodioxol-5-ylmethyl)(3-methoxybenzyl)amine hydrobromide
Reactant of Route 6
Reactant of Route 6
(1,3-Benzodioxol-5-ylmethyl)(3-methoxybenzyl)amine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.